SNAP 5089

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SNAP 5089 is a highly selective alpha1A-adrenoceptor antagonist. It was initially developed by Lundbeck Research USA, Inc. and is known for its specificity towards the alpha1A-adrenoceptor subtype. This compound has been studied for its potential therapeutic applications in cardiovascular and urogenital diseases, particularly in conditions like hypertension and benign prostatic hyperplasia .

準備方法

The synthetic routes and reaction conditions for SNAP 5089 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of its core structure, followed by functional group modifications to enhance its selectivity and potency. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .

化学反応の分析

SNAP 5089 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:

Oxidation: this compound can undergo oxidation reactions, particularly at its nitrogen-containing moieties.

Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its pharmacological properties.

Substitution: Various substitution reactions can be employed to introduce different functional groups into the this compound molecule, which can help in studying structure-activity relationships. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

科学的研究の応用

Cardiovascular Research

SNAP 5089's ability to selectively block the α1A-adrenoceptor makes it an important compound for studying cardiovascular responses. Its high selectivity allows researchers to investigate the specific roles of different adrenoceptor subtypes in vascular smooth muscle contraction and blood pressure regulation.

Urological Applications

The compound's effects on lower urinary tract tissues suggest its relevance in urological research. This compound can be utilized to explore treatments for conditions like benign prostatic hyperplasia (BPH) and overactive bladder by selectively targeting the α1A receptor, which plays a crucial role in bladder neck contraction.

Pharmacological Studies

This compound serves as a model compound in pharmacological studies aimed at understanding receptor pharmacodynamics and drug interactions. Its distinct profile allows researchers to distinguish between the effects mediated by different adrenergic receptors, facilitating the development of more targeted therapies with fewer side effects.

Implications for Future Research

The unique properties of this compound highlight its potential as a lead compound for developing new therapeutic agents targeting specific adrenergic pathways. Future research may focus on:

- Developing analogs with improved efficacy and safety profiles.

- Investigating combination therapies that leverage this compound's selectivity alongside other pharmacological agents.

- Exploring its role in novel therapeutic areas beyond cardiovascular and urological applications.

作用機序

SNAP 5089 exerts its effects by selectively binding to and antagonizing alpha1A-adrenoceptors. This antagonism prevents the usual action of endogenous catecholamines like norepinephrine on these receptors, leading to vasodilation and a reduction in blood pressure. The molecular targets involved are the alpha1A-adrenoceptors, and the pathways affected include those regulating vascular tone and smooth muscle contraction .

類似化合物との比較

SNAP 5089 is unique in its high selectivity for alpha1A-adrenoceptors compared to other alpha1-adrenoceptor antagonists. Similar compounds include:

Doxazosin: A non-selective alpha1-adrenoceptor antagonist used for treating hypertension and benign prostatic hyperplasia.

Tamsulosin: Another selective alpha1A-adrenoceptor antagonist used primarily for benign prostatic hyperplasia.

Prazosin: A non-selective alpha1-adrenoceptor antagonist used for hypertension. This compound’s uniqueness lies in its over 1700-fold selectivity for alpha1A-adrenoceptors, making it a valuable tool for studying the specific roles of these receptors

生物活性

SNAP 5089, a compound with the Chemical Abstracts Service number 157066-77-8, is recognized as a subtype-selective antagonist of the alpha-1A adrenergic receptor. This compound has garnered attention due to its remarkable selectivity and potential applications in pharmacological research and therapeutic settings. This article delves into the biological activity of this compound, highlighting its mechanisms, selectivity, and implications in various physiological processes.

This compound is characterized by its high selectivity for the alpha-1A adrenergic receptor, with studies indicating over 600-fold preference compared to other adrenergic receptor subtypes. The binding affinities (K_i values) for various receptors are as follows:

| Receptor Subtype | K_i (nM) |

|---|---|

| α1A | 0.35 |

| α1B | 220 |

| α2C | 370 |

| α1D | 540 |

| α2B | 800 |

| α2A | 1200 |

| L-type Ca²⁺ channels | 540 |

These values illustrate this compound's specificity, making it a valuable tool for studying alpha-1A receptor functions in cardiovascular and urinary systems .

As an antagonist, this compound inhibits the action of norepinephrine on alpha-1A receptors, which plays a crucial role in mediating smooth muscle contraction in vascular tissues. This mechanism is particularly relevant in conditions such as hypertension and benign prostatic hyperplasia (BPH), where excessive adrenergic signaling can lead to pathological states. By blocking these receptors, this compound can reduce vasoconstriction and promote relaxation of smooth muscle, thus potentially alleviating symptoms associated with these conditions .

Cardiovascular Research

In a study examining the effects of this compound on rabbit vascular tissues, researchers found that the compound effectively inhibited norepinephrine-induced contractions. This finding underscores the potential of this compound in managing conditions characterized by heightened adrenergic activity, such as hypertension .

Urological Applications

The selectivity of this compound for alpha-1A receptors also extends to lower urinary tract tissues. Research indicates that this compound may alleviate symptoms of BPH by reducing prostatic smooth muscle tone. Clinical evaluations are ongoing to assess its efficacy and safety in human subjects suffering from urinary retention or obstruction due to prostate enlargement .

特性

IUPAC Name |

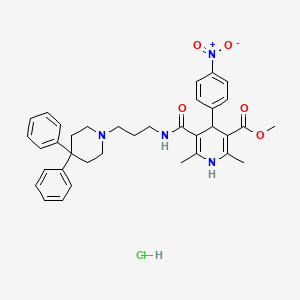

methyl 5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N4O5.ClH/c1-25-31(33(32(26(2)38-25)35(42)45-3)27-15-17-30(18-16-27)40(43)44)34(41)37-21-10-22-39-23-19-36(20-24-39,28-11-6-4-7-12-28)29-13-8-5-9-14-29;/h4-9,11-18,33,38H,10,19-24H2,1-3H3,(H,37,41);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXELDPKESKXREN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41ClN4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。